3-Iodo-4-methylbenzohydrazide
Description
3-Iodo-4-methylbenzohydrazide is a substituted benzohydrazide derivative characterized by an iodine atom at the 3-position and a methyl group at the 4-position of the aromatic ring. The hydrazide functional group (–CONHNH₂) distinguishes it from benzoic acid derivatives, conferring distinct physicochemical and biological properties. While direct synthetic details for this compound are absent in the provided evidence, analogous hydrazides are typically synthesized via hydrazine substitution of ester or acid chloride precursors . The iodine substituent enhances molecular polarizability and may influence bioactivity, while the methyl group contributes steric and electronic effects. Structural studies of related hydrazides (e.g., 4-(dimethylamino)benzohydrazide) reveal hydrogen-bonding networks critical to crystal packing and stability .
Properties
Molecular Formula |
C8H9IN2O |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
3-iodo-4-methylbenzohydrazide |
InChI |
InChI=1S/C8H9IN2O/c1-5-2-3-6(4-7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |
InChI Key |
VQGDQPOOMVSHNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 compares 3-Iodo-4-methylbenzohydrazide with structurally analogous compounds:
Key Observations :
- Substituent Effects: The iodo group in this compound increases molecular weight and polarizability compared to non-halogenated analogs. Replacing methyl with methoxy () enhances solubility in polar solvents due to the electron-donating oxygen atom.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
